beta-CYCLODEXTRIN

説明

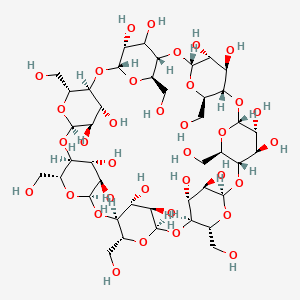

Beta-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. It is derived from starch and has a unique toroidal structure with a hydrophobic cavity and a hydrophilic exterior. This structure allows this compound to form inclusion complexes with various guest molecules, making it highly valuable in numerous applications .

準備方法

Synthetic Routes and Reaction Conditions

Beta-Cyclodextrin is typically produced through the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase) and alpha-amylase. The process involves liquefying starch by heat treatment or using alpha-amylase, followed by the addition of CGTase for enzymatic conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic processes. The starch is first gelatinized and then treated with CGTase to produce a mixture of cyclodextrins. This compound is then isolated and purified through crystallization and other separation techniques .

化学反応の分析

Types of Reactions

Beta-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form inclusion complexes with a wide range of molecules through host-guest interactions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitriles, sodium azide, and ammonium chloride. For example, a this compound-promoted [2+3] cycloaddition reaction between nitriles and sodium azide in the presence of ammonium chloride in DMF at 120°C yields various 5-substituted 1H-tetrazoles .

Major Products

The major products formed from reactions involving this compound are inclusion complexes, which enhance the solubility, stability, and bioavailability of guest molecules .

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Delivery Systems

Beta-cyclodextrin is widely utilized in drug formulation to enhance the solubility and bioavailability of poorly water-soluble drugs. Its ability to form inclusion complexes helps stabilize drugs, protect them from degradation, and control their release profiles. For instance:

- Diminazene Aceturate : Complexation with β-cyclodextrin has been shown to improve the solubility and stability of diminazene aceturate, a drug used for treating trypanosomiasis in animals. This formulation aims to maximize therapeutic efficacy while minimizing side effects .

- Itraconazole : A study indicated that hydroxypropyl-β-cyclodextrin in itraconazole formulations altered drug absorption profiles, suggesting significant interactions that could impact pharmacokinetics .

1.2 Antiviral Properties

Recent research highlights the potential of β-cyclodextrin derivatives in antiviral therapies. For example:

- Influenza A Virus : Cyclodextrins can sequester cholesterol from viral membranes, disrupting lipid rafts essential for viral infectivity. This mechanism has been demonstrated with RAMEB (randomly methylated β-cyclodextrin), which significantly reduced the infectivity of influenza A virus in vitro .

- SARS-CoV-2 : Hydroxypropyl-β-cyclodextrin has shown promise as an agnostic barrier against transmissible pathogens, including SARS-CoV-2, by binding to viral proteins and potentially inhibiting infection .

Food Industry Applications

In food technology, β-cyclodextrin is employed to improve flavor stability and encapsulate sensitive ingredients:

- Flavor Encapsulation : It is used to encapsulate flavors and fragrances, enhancing their stability and controlled release during food processing .

- Nutraceuticals : The compound enhances the bioavailability of nutraceuticals such as curcumin by forming stable complexes that improve solubility .

Cosmetic Industry Applications

The cosmetic industry leverages β-cyclodextrin for its ability to encapsulate active ingredients, enhancing product stability and efficacy:

- Controlled Release : β-cyclodextrin is utilized in formulations for controlled release of fragrances and active compounds in personal care products .

- Stabilization of Active Ingredients : Its complexation properties help stabilize sensitive compounds against degradation due to environmental factors such as light and oxygen.

Environmental Applications

The environmental applications of β-cyclodextrin focus on its ability to sequester pollutants:

- Pollutant Removal : Research has demonstrated its effectiveness in removing harmful substances such as trichlorofluoromethane from the environment by forming stable supramolecular complexes .

- Chiral Separation : β-cyclodextrin derivatives have been developed for use in chiral chromatography, aiding in the separation of enantiomers which are crucial for environmental monitoring .

Textile Industry Applications

In textiles, β-cyclodextrin is used for its odor-neutralizing properties:

- Odor Control : It is incorporated into fabric treatments to absorb and neutralize odors effectively . This application enhances the longevity and freshness of textile products.

Case Studies

作用機序

Beta-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic compounds, while the hydrophilic exterior maintains solubility in water. This encapsulation modifies the physical, chemical, and biological properties of the guest molecules, enhancing their stability and bioavailability .

類似化合物との比較

Similar Compounds

Alpha-Cyclodextrin: Composed of six glucose units, smaller cavity size.

Gamma-Cyclodextrin: Composed of eight glucose units, larger cavity size.

Uniqueness

Beta-Cyclodextrin is unique due to its optimal cavity size, which allows it to form stable inclusion complexes with a wide range of guest molecules. It is the most commonly used natural cyclodextrin in marketed medicines due to its ease of production and cost-effectiveness .

生物活性

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units. It is widely recognized for its ability to form inclusion complexes with various guest molecules, enhancing their solubility, stability, and bioavailability. This article explores the biological activities of β-CD, focusing on its therapeutic applications, mechanisms of action, and case studies demonstrating its efficacy.

1. Inclusion Complex Formation:

β-CD can encapsulate hydrophobic compounds within its hydrophobic cavity, leading to increased solubility and stability. This property is critical for enhancing the bioavailability of poorly soluble drugs .

2. Drug Delivery Systems:

β-CD is utilized in various drug delivery systems, including nanoparticles and liposomes, to improve the pharmacokinetics of therapeutic agents. Its ability to cross biological barriers, such as the blood-brain barrier (BBB), is particularly significant in treating neurological disorders .

3. Antioxidant Activity:

Studies have shown that β-CD can enhance the antioxidant properties of certain compounds, such as rutin. The formation of an inclusion complex with β-CD increases the antioxidant activity by improving the compound's stability and reducing free radical generation .

Therapeutic Applications

1. Niemann-Pick Disease Type C (NPC):

Recent studies have highlighted the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) in treating NPC. Case studies indicate that intravenous administration of HP-β-CD resulted in significant clinical improvements in patients, including reductions in liver size and enhanced neurological functions .

| Case Study Findings on HP-β-CD | Clinical Improvement Observed |

|---|---|

| Reduction in liver size | 80% of patients showed improvement |

| Neurological improvements | Enhanced gait and balance |

| Overall well-being | Increased alertness and communication abilities |

2. Veterinary Medicine:

In veterinary applications, β-CD has been used to enhance the efficacy of antibiotics and antifungals. For example, complexation with β-CD significantly improved the solubility and therapeutic effectiveness of enrofloxacin in veterinary treatments .

Safety Profile

The safety profile of β-CD has been extensively studied. In a 13-week oral toxicity study on rats, β-CD demonstrated a good safety margin with no severe adverse effects reported at therapeutic doses. Some transient gastrointestinal disturbances were noted but resolved spontaneously .

Case Studies

1. Expanded Access Use in NPC Patients:

A comprehensive analysis involving 12 patients treated with HP-β-CD revealed that 80% experienced favorable outcomes without significant adverse effects. Improvements were noted in both physical health and cognitive functions .

2. Antioxidant Enhancement:

Research into the antioxidant activity of rutin when complexed with β-CD showed a marked increase in efficacy against oxidative stress markers, suggesting potential applications in preventing oxidative damage-related diseases .

特性

IUPAC Name |

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYBXFWUBPSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H10O5)7, C42H70O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1135.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Betadex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7585-39-9 | |

| Record name | Cycloheptaamylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betadex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Betadex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: β-CD interacts with guest molecules primarily through inclusion complexation. [, , ] This involves the entrapment of a guest molecule, often a hydrophobic drug, within the β-CD's hydrophobic cavity. This complexation can enhance drug solubility, stability, and bioavailability. [, , ] For example, complexation with β-CD significantly improved the dissolution and bioavailability of the poorly water-soluble drug, triamterene. []

A: β-CD is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. []

ANone: Yes, various spectroscopic techniques are employed to characterize β-CD and its inclusion complexes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the average substitution degree of modified β-CDs, providing insights into their structure and potential for complexation. [] NMR can also elucidate the structure of cyclodextrin-analyte complexes in solution. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Employed to study the complexation process and determine stability constants of drug-β-CD complexes. [, ]

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and confirming the formation of inclusion complexes through shifts in characteristic peaks. [, , ]

- Differential Scanning Calorimetry (DSC): Provides information about thermal transitions and can indicate the formation of inclusion complexes through changes in melting point or enthalpy. [, , ]

- X-ray Diffraction (XRD): Used to analyze the crystalline structure of β-CD complexes, providing information about the arrangement of guest molecules within the β-CD cavity. [, ]

A: β-CD demonstrates good compatibility with various materials and excipients, making it suitable for diverse applications. [] Its stability under different conditions makes it suitable for formulating different drug delivery systems:

- Controlled Release Dressings: β-CD is incorporated into collagen-based dressings for controlled release of medicaments, enhancing wound healing and treating skin conditions. []

- Oral Drug Delivery: β-CD improves the solubility and dissolution of poorly soluble drugs, enhancing their oral bioavailability. [, ] For instance, piroxicam-β-CD complex demonstrated improved dissolution and earlier onset of action compared to piroxicam alone. []

- Nasal Drug Delivery: Modified β-CDs like dimethyl-β-CD and randomly methylated β-CD enhance the nasal absorption of peptide and protein drugs, improving their bioavailability. []

- Suppositories: Inclusion complexation with methylated β-CDs like heptakis(2,6-di-O-methyl)-β-CD improves the dissolution and release characteristics of drugs from suppository bases. []

ANone: Computational methods, particularly molecular modeling, play a crucial role in understanding the inclusion complexation process:

- Molecular Dynamics Simulations: Used to study the interactions between β-CD and guest molecules, providing insights into the stability and structure of inclusion complexes. []

- QSAR Models: Quantitative structure-activity relationship models correlate structural features of guest molecules with their binding affinity to β-CD, aiding in the rational design of novel inclusion complexes. []

ANone: Modifying the β-CD structure, such as introducing substituents at different positions, can significantly impact its complexation abilities:

- Solubility Enhancement: Introducing hydrophilic groups, such as hydroxypropyl or sulfobutyl ether groups, increases the water solubility of β-CD and its complexes. [, , ]

- Binding Affinity: The type and position of substituents affect the size and shape of the β-CD cavity, influencing the binding affinity and selectivity for guest molecules. [, ]

- Stability Constant: Modifications can alter the stability constants of inclusion complexes, impacting drug release profiles and overall efficacy. [, ]

- Complexation with Polymers: Incorporating β-CD complexes into polymeric matrices, such as PLGA, can improve drug loading, control release, and enhance stability. []

- Microencapsulation: Encapsulating β-CD complexes within microspheres or nanoparticles offers protection from degradation and allows for sustained drug release. [, ]

- Solid Dispersions: Formulating β-CD complexes as solid dispersions enhances drug solubility and dissolution rate, improving bioavailability. []

ANone: Complexation with β-CD can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs:

- Increased Absorption: Enhanced solubility and dissolution rate due to complexation can lead to faster and more efficient drug absorption, particularly for poorly soluble drugs. [, ]

- Modified Distribution: Complexation can influence drug distribution in the body, potentially targeting specific tissues or organs. []

- Altered Metabolism: β-CD complexation might protect drugs from enzymatic degradation, affecting their metabolism and clearance. []

ANone: Several studies highlight the efficacy of β-CD complexes:

- In Vitro Cytotoxicity: Methotrexate-loaded PLGA-β-CD nanoparticles exhibited enhanced cytotoxicity against T47D breast cancer cells compared to free methotrexate. []

- In Vivo Analgesia: Complexes of sufentanil and bupivacaine in hydroxypropyl-β-CD demonstrated prolonged analgesia in rat models after epidural and intrathecal administration. []

- Improved Bioavailability: Solid dispersions of triamterene with β-CD, particularly those prepared by coevaporation, showed significantly improved in vivo activity in rats, as evidenced by increased sodium ion excretion. []

ANone: A range of analytical techniques are used to characterize, quantify, and monitor β-CD and its complexes. Some of these methods include:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is commonly used to separate and quantify β-CD complexes. Molecular modeling can be used to predict and explain chiral separation on HPLC. []

- Capillary Electrophoresis (CE): CE is another powerful technique for analyzing β-CD complexes, offering high resolution and sensitivity. It can be used to study the interactions between β-CD and various guest molecules, including fluoroquinolones. []

- Phase Solubility Studies: This method determines the stoichiometry and stability constant of drug-β-CD complexes by evaluating drug solubility as a function of cyclodextrin concentration. [, ]

- Dissolution Testing: This technique assesses the rate at which a drug dissolves from a formulation, providing valuable insights into the impact of β-CD complexation on drug release. [, ]

A: While considered relatively safe, the increasing use of β-CD raises concerns about its environmental fate and potential ecological effects. [] Research on biodegradability and ecotoxicological effects is crucial to understanding and mitigating any negative impacts.

A: β-CD significantly improves the dissolution and apparent solubility of poorly soluble drugs by forming inclusion complexes. [, , ] This is because the drug molecule is entrapped within the hydrophobic cavity of β-CD, masking its hydrophobic nature and allowing for better interaction with aqueous media. This enhanced solubility is particularly beneficial for oral and topical drug delivery, where it can lead to improved bioavailability and therapeutic efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。